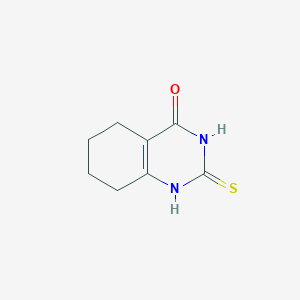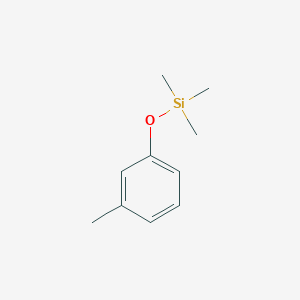
Silane, trimethyl(m-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(m-tolyloxy)-, also known as TMTS, is a colorless liquid with a strong odor. It is widely used in various fields, including the semiconductor industry, as a source of silicon for thin film deposition. In recent years, TMTS has gained attention in the scientific community for its potential applications in biological and medical research.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, but it is believed to involve the reaction of the trimethylsilyl group with various biological molecules. This reaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Efectos Bioquímicos Y Fisiológicos
Silane, trimethyl(m-tolyloxy)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. Silane, trimethyl(m-tolyloxy)- has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Silane, trimethyl(m-tolyloxy)- is its versatility, as it can be used as a precursor for a variety of silicon-based materials. Additionally, Silane, trimethyl(m-tolyloxy)- is relatively easy to handle and store, making it a convenient choice for many lab experiments. However, Silane, trimethyl(m-tolyloxy)- can be toxic and flammable, and should be handled with care. Additionally, the mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving Silane, trimethyl(m-tolyloxy)-. For example, it could be used as a precursor for the synthesis of new types of silicon-based materials with unique properties. Additionally, Silane, trimethyl(m-tolyloxy)- could be used to investigate the role of silicon in biological systems, and to develop new treatments for diseases such as cancer and diabetes. Further research is needed to fully understand the potential applications of Silane, trimethyl(m-tolyloxy)- in scientific research.
Métodos De Síntesis
Silane, trimethyl(m-tolyloxy)- can be synthesized through a variety of methods, including the reaction of trimethylchlorosilane with m-cresol in the presence of a catalyst. The resulting product is then purified through distillation and other methods.
Aplicaciones Científicas De Investigación
Silane, trimethyl(m-tolyloxy)- has been shown to have potential applications in a variety of scientific research areas. For example, it has been used as a precursor for the synthesis of silicon nanoparticles, which have potential applications in drug delivery and imaging. Silane, trimethyl(m-tolyloxy)- has also been used as a silicon source for the growth of silicon nanowires, which have potential applications in electronics and energy storage.
Propiedades
Número CAS |
17902-31-7 |
|---|---|
Nombre del producto |
Silane, trimethyl(m-tolyloxy)- |
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
trimethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
UYBLRZBUAXYZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
SMILES canónico |
CC1=CC(=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



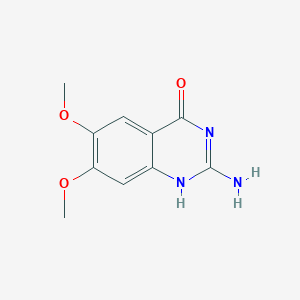
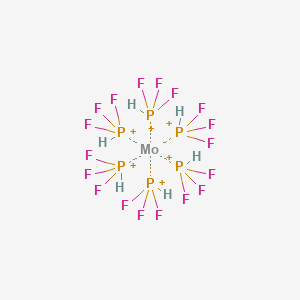
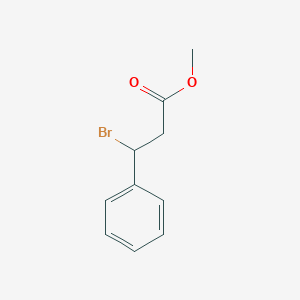
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
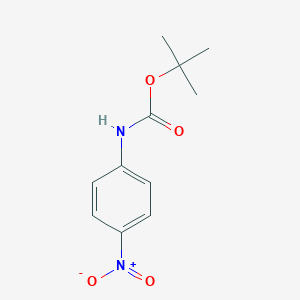
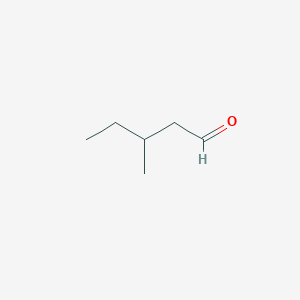
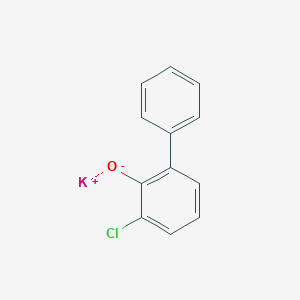
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
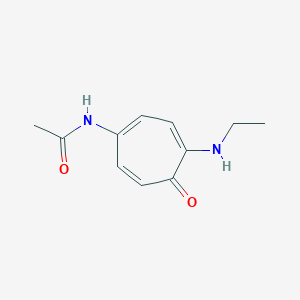
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
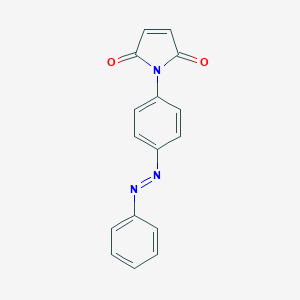
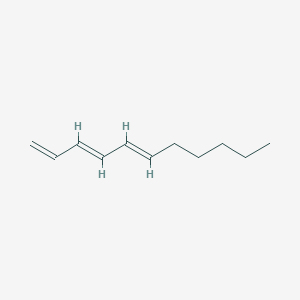
![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
